6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a tetrahydropyran group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high-quality production suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxamide
- 6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylate
Uniqueness
6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(oxan-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9-7(10(14)15)5-11-8(12-9)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNSQYRBIXBDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(C(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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